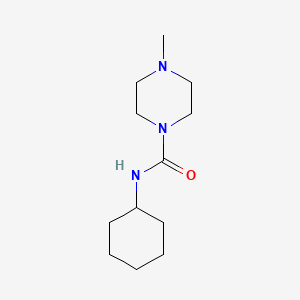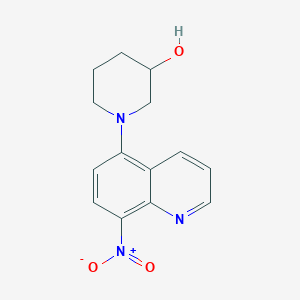
N-cyclohexyl-4-methylpiperazine-1-carboxamide
Overview
Description
N-cyclohexyl-4-methylpiperazine-1-carboxamide is a chemical compound that belongs to the piperazine family. Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and a carboxamide group attached to the piperazine ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-methylpiperazine-1-carboxamide can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, an isocyanide, a carbonyl compound, and a carboxylic acid to form a piperazine derivative . This reaction is versatile and can be used to introduce various substituents on the piperazine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-methylpiperazine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-4-methylpiperazine-1-carboxylic acid, while reduction may produce N-cyclohexyl-4-methylpiperazine .
Scientific Research Applications
N-cyclohexyl-4-methylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-cyclohexyl-4-methylpiperazine-1-carboxamide can be compared with other similar compounds, such as:
N-cyclohexyl-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide: This compound has a similar structure but with a methoxyphenyl group attached to the piperazine ring.
N-cyclohexyl-N-(4-methylpiperazine-1-carbonothioyl)furan-2-carboxamide: This compound contains a furan-2-carboxamide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties
Properties
IUPAC Name |
N-cyclohexyl-4-methylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-14-7-9-15(10-8-14)12(16)13-11-5-3-2-4-6-11/h11H,2-10H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJXGCZFAUCOBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-dimethyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]pyrimidin-2-amine](/img/structure/B3884762.png)
![N'-[(Z)-(5-bromo-2-ethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3884777.png)
![3-{1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B3884789.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B3884797.png)
![3-(1H-pyrazol-1-yl)-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}benzamide](/img/structure/B3884800.png)
![2-methyl-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}furan-3-carbohydrazide](/img/structure/B3884806.png)
![N'-[2-(benzyloxy)-5-bromobenzylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3884813.png)
![N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-3-methylquinoxalin-2-amine](/img/structure/B3884815.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-bromophenyl)methylidene]acetohydrazide](/img/structure/B3884822.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B3884826.png)

![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B3884836.png)
![4-bromo-2-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B3884850.png)
![2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide](/img/structure/B3884864.png)
